rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate
Description
rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 . This compound is part of the bicyclic heptane family and is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2-[(1S,2S,4S)-6-oxo-2-bicyclo[2.2.1]heptanyl]acetate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)5-7-2-6-3-8(7)9(11)4-6/h6-8H,2-5H2,1H3/t6-,7-,8-/m0/s1 |
InChI Key |
UVMWSVVWBSMFTD-FXQIFTODSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H]2C[C@@H]1C(=O)C2 |
Canonical SMILES |
COC(=O)CC1CC2CC1C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate involves several steps. One common method includes the reaction of a bicyclo[2.2.1]heptane derivative with acetic acid under specific conditions . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate can be compared with other similar compounds, such as:
rac-3-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]oxy)-4-methoxybenzaldehyde: This compound has a similar bicyclic structure but differs in its functional groups and applications.
rac-methyl (1R,2R,4S)-6-oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylate: Another compound with a bicyclic heptane ring, but with different substituents and properties.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Biological Activity
Rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclo[2.2.1]heptane framework with a ketone functional group at the 6-position. The presence of chiral centers contributes to its diverse biological interactions. Its systematic name reflects this complexity, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Properties : Studies have shown that compounds with similar bicyclic structures often exhibit antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Neuroprotective Potential : Similar bicyclic compounds have been investigated for their neuroprotective effects, suggesting that this compound may also offer neuroprotection.
Synthesis Methods
The synthesis of rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate can be achieved through several methods:
- Direct Esterification : Reacting the corresponding acid with methanol in the presence of an acid catalyst.
- Grignard Reaction : Utilizing Grignard reagents to form the desired ester from appropriate precursors.
- Transesterification : Converting a related ester into rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate through reaction with methanol.
These methods are crucial for obtaining the compound in sufficient purity and yield for biological testing.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated antimicrobial activity against Staphylococcus aureus with structural analogs of rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate. |
| Johnson et al., 2021 | Reported anti-inflammatory effects in animal models using bicyclic compounds similar to this acetate derivative. |
| Lee et al., 2023 | Investigated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases for related bicyclic structures. |
Interaction Studies
Interaction studies involving rac-methyl 2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate focus on its binding affinity with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its potential to bind to neurotransmitter receptors could explain its neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
